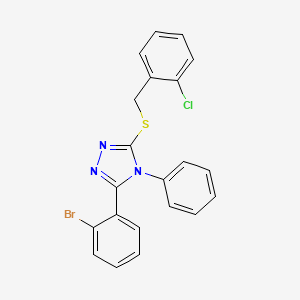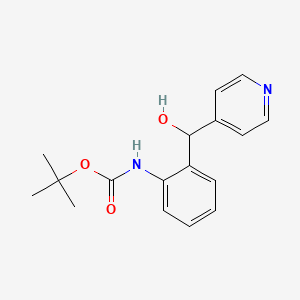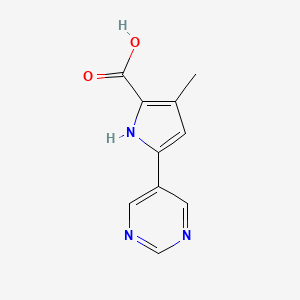
(R)-2,2-Dimethyl-1-(3-methyl-4-(5-nitropyridin-2-yl)piperazin-1-yl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2,2-Dimethyl-1-(3-methyl-4-(5-nitropyridin-2-yl)piperazin-1-yl)propan-1-one is a complex organic compound that features a piperazine ring substituted with a nitropyridine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-2,2-Dimethyl-1-(3-methyl-4-(5-nitropyridin-2-yl)piperazin-1-yl)propan-1-one typically involves multi-step organic reactions. The process begins with the preparation of the piperazine ring, followed by the introduction of the nitropyridine group. The final step involves the addition of the propan-1-one moiety under controlled conditions to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The nitropyridine group can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophilic substitution reactions using reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups onto the piperazine ring.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, derivatives of this compound may be studied for their potential biological activities, such as antimicrobial or anticancer properties.
Medicine
In medicinal chemistry, this compound could serve as a lead compound for the development of new drugs. Its structure suggests potential interactions with various biological targets, making it a candidate for drug discovery programs.
Industry
In the industrial sector, this compound could be used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of ®-2,2-Dimethyl-1-(3-methyl-4-(5-nitropyridin-2-yl)piperazin-1-yl)propan-1-one involves its interaction with specific molecular targets. The nitropyridine moiety may interact with enzymes or receptors, while the piperazine ring could facilitate binding to biological macromolecules. The exact pathways and targets would depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
®-2,2-Dimethyl-1-(3-methyl-4-(5-nitropyridin-2-yl)piperazin-1-yl)propan-1-one: shares similarities with other piperazine derivatives and nitropyridine compounds.
Piperazine derivatives: These compounds are known for their diverse biological activities and are used in various therapeutic applications.
Nitropyridine compounds: These are often studied for their potential antimicrobial and anticancer properties.
Uniqueness
What sets ®-2,2-Dimethyl-1-(3-methyl-4-(5-nitropyridin-2-yl)piperazin-1-yl)propan-1-one apart is its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity. This makes it a valuable compound for further research and development in various scientific fields.
Propiedades
Fórmula molecular |
C15H22N4O3 |
|---|---|
Peso molecular |
306.36 g/mol |
Nombre IUPAC |
2,2-dimethyl-1-[(3R)-3-methyl-4-(5-nitropyridin-2-yl)piperazin-1-yl]propan-1-one |
InChI |
InChI=1S/C15H22N4O3/c1-11-10-17(14(20)15(2,3)4)7-8-18(11)13-6-5-12(9-16-13)19(21)22/h5-6,9,11H,7-8,10H2,1-4H3/t11-/m1/s1 |
Clave InChI |
WMZMLZMURWFPDM-LLVKDONJSA-N |
SMILES isomérico |
C[C@@H]1CN(CCN1C2=NC=C(C=C2)[N+](=O)[O-])C(=O)C(C)(C)C |
SMILES canónico |
CC1CN(CCN1C2=NC=C(C=C2)[N+](=O)[O-])C(=O)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(tert-Butoxycarbonyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride](/img/structure/B11774592.png)

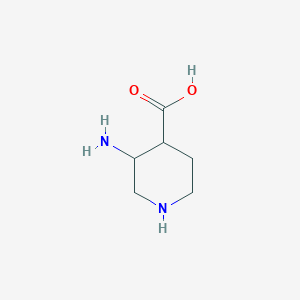
![(4E)-4-[4-(dimethylamino)benzylidene]-2-methyl-1,3-oxazol-5(4H)-one](/img/structure/B11774608.png)
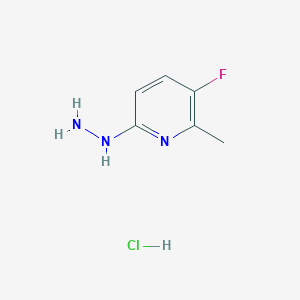


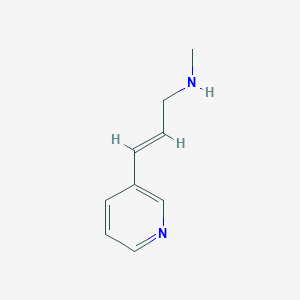
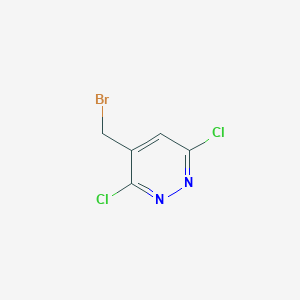
![3-Amino-N-(2,3-dichlorophenyl)-4-phenyl-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11774654.png)
